REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[F:7][C:8]1([F:17])[O:12][C:11]2C=[CH:14][CH:15]=[CH:16][C:10]=2[O:9]1.C([Li])CCC.FC1(F)OC2C=CC=C([K])C=2O1.CN(OC)C(=O)C.Cl>O1CCCC1.CO>[C:2]([C:5]1[C:11]2[O:12][C:8]([F:17])([F:7])[O:9][C:10]=2[CH:16]=[CH:15][CH:14]=1)(=[O:4])[CH3:3] |f:0.1|
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2[K])F
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
are added
|
Type
|
WAIT
|
Details
|
over a period of 15 minutes at -78° C
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
When the dropwise addition
|
Type
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EXTRACTION
|
Details
|
The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time
|
Type
|
WASH
|
Details
|
The organic solutions are washed three times with 30 ml of 1N HCl each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Upon distillation of the residue, 7.1 g (79%) of the product
|
Type
|
CUSTOM
|
Details
|
distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=CC=2OC(OC21)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |